2-iodo-N-(4-sulfamoylphenyl)benzamide
Description
2-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzene ring directly linked via an amide bond to a 4-sulfamoylphenyl group. The iodine atom provides electron-withdrawing properties, while the sulfamoyl moiety (-SO₂NH₂) contributes hydrogen-bonding capabilities, making the compound a candidate for targeting proteins with polar active sites. Its synthesis typically involves coupling 2-iodobenzoic acid with 4-sulfamoylaniline derivatives under standard amide-forming conditions .
Properties
Molecular Formula |
C13H11IN2O3S |
|---|---|
Molecular Weight |
402.21 g/mol |
IUPAC Name |
2-iodo-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H11IN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
InChI Key |
WGXSNYGAGUPIKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzamide Core
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0)
- Structure : Features a chloro and methoxy substituent on the benzamide core, with a sulfamoylphenyl group connected via an ethyl spacer.
- Activity : Demonstrated efficacy in reducing myocardial infarct size in mice, attributed to NLRP3 inflammasome inhibition. The ethyl spacer may enhance conformational flexibility compared to the direct linkage in 2-iodo-N-(4-sulfamoylphenyl)benzamide .
- Key Differences :
- Electron Effects : Methoxy (electron-donating) vs. iodo (electron-withdrawing).
- Solubility : The ethyl spacer may improve solubility but reduce binding affinity due to increased entropy.
2-Iodo-N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzamide
- Structure : Replaces the sulfamoylphenyl group with a trifluoromethyl biphenyl moiety.
- Synthesis : 49% yield via coupling of 2-iodobenzoic acid with 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine .
- Binding Interactions: Lacks hydrogen-bonding capacity from sulfamoyl, relying on π-π stacking from biphenyl.
Modifications in the Sulfamoyl Group
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide
- Structure: Incorporates sulfamoyl into an enone scaffold.
- Activity : Tested for carbonic anhydrase inhibition, with IR and NMR confirming tautomerization to a thione form .
- Tautomerism: Thione-thiol equilibrium may influence redox activity.
4-Iodo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Heterocyclic Analogs
2-(3-(Morpholinomethyl)phenyl)benzo[d][1,2]selenazol-3(2H)-one
- Structure : Replaces iodine with a selenazole ring.
- Synthesis: 15% yield via cyclization of 2-iodo-N-(3-(morpholinomethyl)phenyl)benzamide .
- Key Differences :
- Electrophilicity : Selenium’s polarizability may enhance nucleophilic interactions.
- Stability : Selenazoles are prone to oxidation, affecting pharmacokinetics.
3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Structure : Thiazole ring appended to sulfamoyl.
- Activity : Thiazole’s heteroatoms enable metal coordination, useful in kinase inhibition .
Sulfamoyl Benzamides as Glucokinase Activators
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
